molecular formula C8H4F3NO5 B1320738 3-Nitro-4-(trifluoromethoxy)benzoic acid CAS No. 784-77-0

3-Nitro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B1320738
CAS No.: 784-77-0
M. Wt: 251.12 g/mol
InChI Key: GDBCQTKUSLDFRP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzoic acid typically involves the nitration of 4-(trifluoromethoxy)benzoic acid. One common method includes the reaction of 4-(trifluoromethoxy)benzoic acid with a nitrating agent such as potassium nitrate in the presence of concentrated sulfuric acid at low temperatures . The reaction is usually carried out at 0°C and stirred for a couple of hours to ensure complete nitration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling nitrating agents and managing exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and boronic acids.

Major Products

    Reduction: 3-Amino-4-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzoic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design, where it can interact with molecular targets such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 4-Nitro-3-(trifluoromethyl)benzoic acid

Uniqueness

3-Nitro-4-(trifluoromethoxy)benzoic acid is unique due to the simultaneous presence of both nitro and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .

Properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBCQTKUSLDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595253
Record name 3-Nitro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-77-0
Record name 3-Nitro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-4-(trifluoromethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of 4-trifluoromethoxybenzoic acid (TCI, Portland, Oreg.) (1.0 g, 4.9 mmol) in concentrated sulfuric acid (3 mL) was stirred under an inert atmosphere at room temperature until a solution was obtained. Fuming nitric acid (1 mL) was added dropwise. After 20 hours the mixture was poured into water (100 mL) and stirred. After an hour the precipitate was filtered off, rinsed with water and dried to afford the product (0.8 g); m.p. 137-139° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-trifluoromethoxybenzoic acid (2.96 g) in concentrated sulphuric acid (19 ml) at room temperature was added a mixture of concentrated nitric acid (8.5 ml) and concentrated sulphuric acid (8.5 ml) drop-wise. After 15 min a white precipitate had formed. The reaction was slowly poured onto ice (approx. 100 ml). Once the ice had melted the resulting suspension was filtered, and the residue washed with water (3×10 ml) and then dried in vacuo to give the title compound as a white solid (3.41 g).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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